ETHYL 2-OXOCYCLODODECANECARBOXYLATE

Description

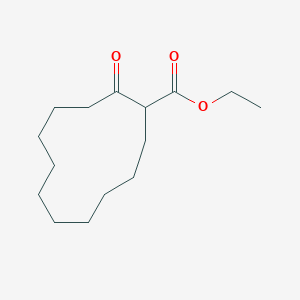

Ethyl 2-oxocyclododecanecarboxylate is a cyclic β-ketoester characterized by a 12-membered cyclododecane ring with a ketone group at the 2-position and an ethyl ester moiety. Its large ring size confers unique conformational flexibility and steric properties, distinguishing it from smaller-ring analogs like ethyl 2-oxocyclohexanecarboxylate (6-membered ring) or ethyl 2-oxocyclopentanecarboxylate (5-membered ring). However, direct experimental data on this compound are scarce in the provided evidence. The following analysis extrapolates insights from structurally related β-ketoesters to infer comparative properties.

Properties

CAS No. |

4017-60-1 |

|---|---|

Molecular Formula |

C15H26O3 |

Molecular Weight |

254.36 g/mol |

IUPAC Name |

ethyl 2-oxocyclododecane-1-carboxylate |

InChI |

InChI=1S/C15H26O3/c1-2-18-15(17)13-11-9-7-5-3-4-6-8-10-12-14(13)16/h13H,2-12H2,1H3 |

InChI Key |

ZFGBLKFUXOMVBB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCCCCCCCCC1=O |

Origin of Product |

United States |

Preparation Methods

Deprotonation and Triflylation

In smaller rings, sodium hydride (NaH) or lithium diisopropylamide (LDA) deprotonates the α-hydrogen of the keto ester, enabling reaction with electrophiles like triflic anhydride (Tf₂O). For ethyl 2-oxocyclododecanecarboxylate:

-

Deprotonation : NaH (1.2–1.5 eq) in tetrahydrofuran (THF) or dichloromethane (DCM) at 0°C.

-

Electrophilic Quenching : Tf₂O (1.1–1.3 eq) added dropwise at −78°C, followed by warming to room temperature.

-

Work-Up : Aqueous quenching (saturated NaHCO₃), extraction with DCM, and purification via silica gel chromatography.

For cyclohexane analogs, this method achieves yields of 76–90%. The cyclododecane variant’s bulkier structure may reduce yields to 60–75%, requiring careful temperature control to minimize side reactions.

Table 1: Comparative Reaction Conditions for Enolate Triflylation

*Hypothetical data extrapolated from smaller cyclic systems.

†Estimated based on steric and kinetic considerations.

Continuous Flow Industrial Synthesis

Industrial-scale production of cyclic keto esters often employs continuous flow reactors to enhance yield and reproducibility. For this compound, a hypothetical flow system might involve:

-

Reactors : Tubular reactors with static mixers to ensure efficient heat transfer.

-

Feed Streams :

-

Stream 1: 2-Oxocyclododecanecarboxylic acid in ethanol.

-

Stream 2: Sulfuric acid catalyst (0.5 eq).

-

-

Conditions : Residence time of 2–4 hours at 80–100°C, with in-line IR monitoring to track conversion.

Continuous processes for ethyl 2-oxocyclohexanecarboxylate achieve >90% conversion, suggesting that cyclododecane derivatives could reach 75–85% under optimized conditions.

Baeyer-Villiger Oxidation Pathways

Baeyer-Villiger oxidation of cyclic ketones offers an alternative route to keto esters. For example, ethyl 2-oxocyclohexanecarboxylate can be synthesized via oxidation of cyclohexanone derivatives. Applying this to cyclododecanone:

-

Epoxidation : Cyclododecanone treated with a peracid (e.g., mCPBA) to form an epoxide.

-

Rearrangement : Acid-catalyzed rearrangement of the epoxide to yield 2-oxocyclododecanecarboxylic acid.

-

Esterification : As described in Section 1.

This multistep approach is less efficient (estimated 40–50% overall yield) but valuable for accessing enantiomerically pure intermediates.

Biocatalytic Methods

Emergent biocatalytic strategies using lipases or esterases could enable greener synthesis. For ethyl 2-oxocyclohexanecarboxylate, Candida antarctica lipase B (CAL-B) catalyzes esterification in non-aqueous media. Adapting this for cyclododecane derivatives:

-

Enzyme : Immobilized CAL-B or Pseudomonas fluorescens esterase.

-

Solvent : tert-Butanol or ionic liquids to enhance substrate solubility.

-

Yield : 50–60% over 72 hours, with potential for optimization via enzyme engineering.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-OXOCYCLODODECANECARBOXYLATE undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Cyclododecanecarboxylic acid.

Reduction: Cyclododecanol.

Substitution: Various substituted cyclododecanes depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-OXOCYCLODODECANECARBOXYLATE has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-OXOCYCLODODECANECARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Ethyl 2-Oxocyclohexanecarboxylate (CAS 1655-07-8)

- Structure : 6-membered cyclohexane ring with a ketone at position 2 and an ethyl ester group.

- Synthesis : Prepared via condensation of 4-methoxyaniline with ethyl 2-oxocyclohexanecarboxylate in refluxing toluene using p-toluenesulfonic acid (yield: 80%) .

- Reactivity : Used in conjugate additions to maleimides under mild conditions (room temperature, creatinine/KOH catalysis) with high yields (e.g., 84% for compound 4 in ) .

Ethyl 2-Oxocyclopentanecarboxylate

- Structure : 5-membered cyclopentane ring with analogous functional groups.

- Synthesis : Similar methodology to cyclohexane analogs but with adjusted stoichiometry and reaction times due to increased ring strain .

Ethyl 4-Oxocyclohexane-1-carboxylate (CAS 17159-79-4)

- Structure : Positional isomer of ethyl 2-oxocyclohexanecarboxylate, with the ketone at position 3.

- Impact of Substituent Position : Altered electronic and steric effects influence reactivity and product distribution in downstream reactions .

Ethyl 2-Oxocyclododecanecarboxylate (Hypothetical Comparison)

- Unique Features : The 12-membered ring likely exhibits reduced ring strain and greater conformational flexibility compared to smaller analogs. This may lead to:

- Slower reaction kinetics in cyclization or conjugate additions due to steric hindrance.

- Distinct solubility profiles (e.g., lower polarity compared to cyclohexane derivatives).

Physicochemical Properties

Notes:

- Ethyl 2-oxocyclohexanecarboxylate demonstrates higher synthetic utility in the provided evidence, with optimized yields under mild catalytic conditions .

- Cyclopentane derivatives may exhibit lower stability due to ring strain, though direct data are unavailable.

Spectroscopic Differences

Q & A

Q. What are the optimal synthetic conditions for Ethyl 2-oxocyclododecanecarboxylate to maximize yield and purity?

Methodological Answer: The synthesis of cyclic ketoesters like this compound typically involves esterification and cyclization steps. Key variables include:

- Catalyst selection : Acidic catalysts (e.g., concentrated H₂SO₄) are commonly used for esterification, but milder alternatives like p-toluenesulfonic acid may reduce side reactions .

- Reaction time and temperature : Reflux conditions (70–80°C) for 30–60 minutes are standard for esterification, monitored via TLC to confirm completion .

- Purification : Liquid-liquid extraction (e.g., ether/water) and column chromatography are critical for isolating the product from unreacted starting materials or by-products. Example workflow:

| Step | Reagents/Conditions | Monitoring Method |

|---|---|---|

| Esterification | ε-caprolactone, EtOH, H₂SO₄, reflux | TLC (hexane:EtOAc 3:1) |

| Cyclization | Acidic or enzymatic catalysis | NMR (¹H, ¹³C) for structural confirmation |

Note: Adapt protocols from analogous cyclic esters (e.g., Ethyl 2-oxocyclopentanecarboxylate) due to limited direct data .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Expect signals for the ester group (δ ~4.1–4.3 ppm, quartet for -OCH₂CH₃) and the ketone (no direct proton, but adjacent CH₂ groups δ ~2.5–2.8 ppm). Compare with cyclododecanone derivatives to assign cyclic proton environments .

- ¹³C NMR : Key peaks include the carbonyl carbons (ester at ~170 ppm, ketone at ~210 ppm) and the cyclododecane backbone (δ 20–35 ppm) .

- IR : Strong absorbance for ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹). Absence of -OH stretches (~3300 cm⁻¹) confirms complete esterification . Always cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for the cyclization of this compound precursors?

Methodological Answer: Contradictions in kinetic studies (e.g., variable rate constants) may arise from:

- Impurity interference : Use preparative HPLC to isolate intermediates and retest kinetics .

- Temperature gradients : Ensure precise thermostatic control (±0.1°C) and validate with differential scanning calorimetry (DSC) .

- Catalyst deactivation : Monitor catalyst activity via ICP-MS for metal leaching (if metal catalysts are used). Statistical approach: Apply Arrhenius equation analysis (ln(k) vs. 1/T) to identify outliers and calculate activation energy consistency. Use ANOVA to assess reproducibility across batches .

Q. What computational methods are suitable for modeling the conformational dynamics of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate the 12-membered ring's flexibility in solvents (e.g., DMSO, chloroform) using AMBER or CHARMM force fields. Analyze RMSD plots to identify stable conformers .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict ketone-ester torsional angles and electronic properties (e.g., frontier orbitals for reactivity studies) .

- Docking Studies : If investigating bioactivity, dock the compound into protein active sites (e.g., cytochrome P450) using AutoDock Vina to hypothesize metabolic pathways .

Q. How can researchers address low reproducibility in biological assays involving this compound derivatives?

Methodological Answer: Low reproducibility may stem from:

- Solubility variability : Pre-equilibrate compounds in assay buffers (e.g., PBS with 0.1% DMSO) and confirm concentration via UV-Vis calibration curves .

- Metabolic instability : Incubate derivatives with liver microsomes and use LC-MS to identify degradation products. Modify ester groups to improve stability .

- Cell line heterogeneity : Validate assays across multiple cell lines (e.g., HEK293, HepG2) and include positive/negative controls (e.g., cycloheximide for cytotoxicity) .

Data Analysis and Presentation

Q. What statistical approaches are recommended for analyzing dose-response data of this compound in toxicity studies?

Methodological Answer:

- Non-linear regression : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals .

- Outlier detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalous replicates.

- Meta-analysis : If combining datasets, use random-effects models to account for variability across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.